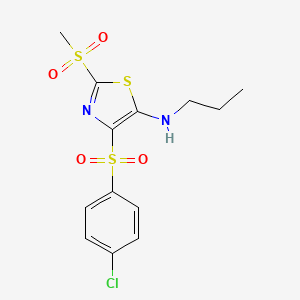![molecular formula C24H32N2O2 B11408559 3-(1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazol-2-yl)propan-1-ol](/img/structure/B11408559.png)
3-(1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL is a complex organic compound that features a benzodiazole core linked to a phenoxybutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions.
Attachment of the Phenoxybutyl Group: This step involves the reaction of the benzodiazole intermediate with 5-methyl-2-(propan-2-yl)phenol in the presence of a suitable base and a coupling agent like DCC (dicyclohexylcarbodiimide).
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the benzodiazole core or the phenoxybutyl group, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under conditions like reflux or in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole core and phenoxybutyl group. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 1,3-benzodiazole and its derivatives share the benzodiazole core but differ in their substituents.
Phenoxybutyl Compounds: Molecules containing the phenoxybutyl group, such as certain pharmaceuticals and agrochemicals.
Uniqueness
What sets 3-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)PROPAN-1-OL apart is its unique combination of the benzodiazole core and the phenoxybutyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H32N2O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-[1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C24H32N2O2/c1-18(2)20-13-12-19(3)17-23(20)28-16-7-6-14-26-22-10-5-4-9-21(22)25-24(26)11-8-15-27/h4-5,9-10,12-13,17-18,27H,6-8,11,14-16H2,1-3H3 |
InChI Key |
QJLWFJNUNRLZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCN2C3=CC=CC=C3N=C2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-amine](/img/structure/B11408482.png)
![2-Methylpropyl 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11408483.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11408484.png)

![Dimethyl [2-(furan-2-YL)-5-{[(furan-2-YL)methyl]amino}-1,3-oxazol-4-YL]phosphonate](/img/structure/B11408504.png)
![2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-N-(thiophen-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11408506.png)
![methyl 2-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11408514.png)
![N-[(1Z)-3-[(2-hydroxyethyl)amino]-1-(1-methyl-1H-indol-3-yl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B11408515.png)
![1-{4-[(5-carboxy-2-methylphenyl)amino]-5-chloro-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B11408516.png)
![1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-3,5-dimethylpiperidine](/img/structure/B11408525.png)

![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11408537.png)
![2-[1-(3-methylphenoxy)ethyl]-1-propyl-1H-benzimidazole](/img/structure/B11408544.png)
![N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11408555.png)
